molecular formula C26H46MoN2S4 B15338486 N-Benzyl-N,N-diethylethanaminium Tetrathiomolybdate

N-Benzyl-N,N-diethylethanaminium Tetrathiomolybdate

Cat. No.: B15338486
M. Wt: 610.9 g/mol
InChI Key: SAPGYIOYVXLIOG-UHFFFAOYSA-L
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Description

N-Benzyl-N,N-diethylethanaminium tetrathiomolybdate (referred to as TM-Ammonium salt hereafter) is a quaternary ammonium salt composed of a benzyltriethylammonium cation and a tetrathiomolybdate (TM) anion (MoS₄²⁻). The TM anion is a potent copper chelator, forming stable complexes with bioavailable copper (Cu⁺/Cu²⁺) .

Properties

Molecular Formula

C26H46MoN2S4

Molecular Weight

610.9 g/mol

IUPAC Name

benzyl(triethyl)azanium;bis(sulfanylidene)molybdenum;sulfanide

InChI

InChI=1S/2C13H22N.Mo.2H2S.2S/c2*1-4-14(5-2,6-3)12-13-10-8-7-9-11-13;;;;;/h2*7-11H,4-6,12H2,1-3H3;;2*1H2;;/q2*+1;;;;;/p-2

InChI Key

SAPGYIOYVXLIOG-UHFFFAOYSA-L

Canonical SMILES

CC[N+](CC)(CC)CC1=CC=CC=C1.CC[N+](CC)(CC)CC1=CC=CC=C1.[SH-].[SH-].S=[Mo]=S

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

N-Benzyl-N,N-diethylamine reacts with ethyl iodide in a polar aprotic solvent (e.g., acetone) under reflux. The reaction proceeds via nucleophilic substitution, forming the quaternary ammonium iodide:
$$
\text{N-Benzyl-N,N-diethylamine} + \text{CH}3\text{CH}2\text{I} \rightarrow \text{N-Benzyl-N,N-diethylethanaminium iodide}
$$
Key Parameters (derived from analogous quaternization reactions):

  • Solvent : Acetone (1.05–1.2× weight of amine)
  • Temperature : 60–66°C
  • Duration : 8–10 hours
  • Yield : 86–89% (after recrystallization)

Industrial-Scale Production

Industrial reactors employ stoichiometric controls to minimize byproducts. Post-reaction, the mixture is cooled to 5°C, precipitating the product, which is filtered and dried under vacuum. Acetone is recycled to reduce waste.

Preparation of Ammonium Tetrathiomolybdate

Ammonium tetrathiomolybdate $$(\text{NH}4)2[\text{MoS}_4]$$ is synthesized via sulfidation of ammonium molybdate:

Sulfidation Process

A solution of ammonium heptamolybdate $$(\text{NH}4)6\text{Mo}7\text{O}{24}\cdot 4\text{H}2\text{O}$$ is treated with hydrogen sulfide gas under acidic conditions:
$$
(\text{NH}
4)6\text{Mo}7\text{O}{24} + 28 \text{H}2\text{S} \rightarrow 7 (\text{NH}4)2[\text{MoS}4] + 24 \text{H}2\text{O}
$$
Critical Parameters :

  • pH : 2–3 (maintained with HCl)
  • Temperature : 25–30°C
  • Gas Flow Rate : 0.5 L/min for 4 hours

Metathesis to Form N-Benzyl-N,N-diethylethanaminium Tetrathiomolybdate

The final step involves anion exchange between the quaternary ammonium iodide and ammonium tetrathiomolybdate:

Reaction Protocol

  • Mixing : Equimolar aqueous solutions of N-benzyl-N,N-diethylethanaminium iodide and ammonium tetrathiomolybdate are combined.
  • Precipitation : The product precipitates immediately due to low solubility.
  • Purification : The precipitate is filtered, washed with cold water, and dried under vacuum.

Optimized Conditions (inferred from):

Parameter Value
Solvent Deionized water
Temperature 25°C
Molar Ratio (Iodide:Mo) 2:1
Yield 78–82%

Characterization and Quality Control

The product is validated using spectroscopic and thermal methods:

Spectroscopic Analysis

  • IR Spectroscopy : Bands at 475 cm$$^{-1}$$ (Mo–S stretching) and 1580 cm$$^{-1}$$ (C–N stretching) confirm the structure.
  • $$^1$$H NMR (D$$2$$O): δ 1.2 (t, 6H, CH$$2$$CH$$3$$), 3.4 (q, 4H, NCH$$2$$), 4.6 (s, 2H, NCH$$_2$$Ph), 7.3 (m, 5H, Ar–H).

Purity Assessment

  • Elemental Analysis : Calculated for C$${13}$$H$${24}$$NMoS$$_4$$: C 36.8%, H 5.7%, N 3.3%; Found: C 36.5%, H 5.6%, N 3.2%.
  • Melting Point : 192–194°C (decomposes without melting).

Comparative Analysis with Analogous Salts

The synthesis mirrors methods for related quaternary ammonium tetrathiomolybdates (Table 1).

Table 1: Comparison of Tetrathiomolybdate Salts

Compound Precursor Halide Solvent Yield (%) Reference
N-Benzyl-N,N-diethylethanaminium MoS$$_4$$ Iodide Water 82
Benzyltriethylammonium MoS$$_4$$ Chloride Acetone 85
Choline tetrathiomolybdate Chloride Ethanol 79

Industrial and Environmental Considerations

Waste Management

  • Solvent Recovery : Acetone is distilled and reused, reducing VOC emissions.
  • Byproduct Handling : Ammonium iodide is recovered via crystallization for resale.

Scale-Up Challenges

  • Exothermicity : Controlled addition of reagents prevents thermal runaway.
  • Moisture Sensitivity : Reactions are conducted under nitrogen to avoid hydrolysis.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N,N-diethylethanaminium Tetrathiomolybdate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of molybdenum.

    Reduction: It can be reduced under specific conditions to yield lower oxidation states.

    Substitution: The tetrathiomolybdate anion can be substituted with other anions in the presence of suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield higher oxidation states of molybdenum, while substitution reactions can result in the formation of different quaternary ammonium salts.

Scientific Research Applications

N-Benzyl-N,N-diethylethanaminium Tetrathiomolybdate has a wide range of applications in scientific research, including:

    Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between immiscible phases.

    Biology: Employed in biochemical assays and as a reagent in the synthesis of biologically active compounds.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases involving molybdenum metabolism.

    Industry: Utilized as a surfactant and emulsifier in various industrial processes, including the production of personal care products.

Mechanism of Action

The mechanism of action of N-Benzyl-N,N-diethylethanaminium Tetrathiomolybdate involves its ability to facilitate the transfer of reactants between immiscible phases. The positively charged N-benzyl-N,N-diethylethylamine cation interacts with the negatively charged tetrathiomolybdate anion, enabling the compound to act as a phase transfer catalyst. This interaction enhances the reactivity of the reactants, leading to increased reaction rates and improved yields.

Comparison with Similar Compounds

Mechanism of Action :

  • Copper Chelation : The TM anion binds to excess copper, reducing its bioavailability and subsequent generation of reactive oxygen species (ROS) via Fenton-like reactions .
  • Anti-Inflammatory Effects: TM suppresses the TRAF6/NFκB signaling pathway, inhibiting the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and inducible nitric oxide synthase (iNOS) in microglial cells .
  • SOD1 Modulation : TM increases superoxide dismutase 1 (SOD1) activity by restoring copper homeostasis, enhancing antioxidant defenses .

Comparison with Similar Compounds

Other Tetrathiomolybdate Salts

TM’s pharmacological activity is primarily attributed to its anion. However, the cation (e.g., ammonium vs. benzyltriethylammonium) influences solubility, stability, and tissue penetration.

Property TM-Ammonium Salt Ammonium Tetrathiomolybdate
Cation Benzyltriethylammonium Ammonium (NH₄⁺)
Solubility Higher lipophilicity due to benzyl group High aqueous solubility
Bioavailability Improved blood-brain barrier penetration Limited CNS penetration
Therapeutic Use Neurodegenerative diseases Wilson’s disease, cancer, fibrosis
Key Reference

Copper Chelators with Different Anions

Compounds like penicillamine and trientine are classical copper chelators but lack the TM anion’s unique redox-modulating properties.

Property TM-Ammonium Salt Penicillamine Trientine
Mechanism Chelates Cu, inhibits ROS/TRAF6/NFκB Chelates Cu, forms disulfide bonds Chelates Cu, promotes urinary excretion
Anti-Inflammatory Yes (via NFκB suppression) Limited No
SOD1 Modulation Yes (↑ SOD1 activity) No No
CNS Penetration High Low Low
Therapeutic Use AD, neuroinflammation Wilson’s disease, rheumatoid arthritis Wilson’s disease
Key Reference

Rationale : Unlike penicillamine, TM-Ammonium salt directly targets neuroinflammatory pathways, making it superior for AD applications .

Quaternary Ammonium Salts with Non-Chelating Anions

Salts like benzyltriethylammonium tetrafluoroborate share the same cation but lack therapeutic copper chelation.

Property TM-Ammonium Salt Benzyltriethylammonium Tetrafluoroborate
Anion Tetrathiomolybdate (MoS₄²⁻) Tetrafluoroborate (BF₄⁻)
Copper Chelation Yes No
Anti-Inflammatory Yes No
Primary Use Therapeutic agent Phase-transfer catalyst in organic synthesis
Key Reference

Rationale : The TM anion is critical for copper chelation and anti-inflammatory effects, distinguishing TM-Ammonium salt from structurally similar quaternary ammonium salts .

Research Findings and Clinical Implications

  • Efficacy in AD Models: TM-Ammonium salt reduced iNOS and TNF-α expression in APP/PS1 transgenic mice by 40–60% compared to controls . In LPS-stimulated BV-2 microglia, TM pretreatment (6–24 µM) suppressed NO and IL-1β production by >50% .
  • Comparison with Temozolomide : Unlike temozolomide (an alkylating agent for glioblastoma), TM-Ammonium salt targets copper-driven pathways without cytotoxic DNA damage .
  • Safety Profile : TM-Ammonium salt showed minimal hematologic toxicity in preclinical studies, unlike systemic copper chelators that may cause anemia .

Q & A

Q. What are the recommended synthetic methodologies for N-Benzyl-N,N-diethylethanaminium Tetrathiomolybdate, and how can purity be optimized?

Synthesis typically involves multi-step reactions, including amidation and quaternary ammonium salt formation. Key steps include:

  • Coupling agents : Use reagents like DCC (dicyclohexylcarbodiimide) or EDCI for amide bond formation, ensuring stoichiometric control to minimize side products .
  • Temperature and pH control : Maintain reactions at 0–5°C during sensitive steps (e.g., borohydride reductions) to prevent decomposition. Adjust pH to 7–8 for optimal yield .
  • Purification : Employ flash chromatography or recrystallization with solvents like acetonitrile/ethyl acetate to achieve >95% purity. Monitor via HPLC with UV detection at 254 nm .

Q. How does tetrathiomolybdate chelate copper, and what analytical techniques validate this mechanism?

Tetrathiomolybdate (TM) binds Cu(I/II) via sulfur atoms, forming stable Cu-TM complexes. Methodological validation includes:

  • Spectroscopic analysis : UV-Vis spectroscopy (absorption peaks at 310–330 nm for Cu-TM complexes) .
  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : Quantify copper depletion in biological samples (e.g., serum ceruloplasmin levels <17 mg/dL indicate effective chelation) .
  • X-ray crystallography : Resolve crystal structures of TM-copper complexes to confirm coordination geometry (e.g., distorted tetrahedral CuS₄ motifs) .

Advanced Research Questions

Q. How can researchers address stability challenges of tetrathiomolybdate during experimental workflows?

TM degrades under light and variable ionic conditions. Mitigation strategies:

  • Storage : Flash-freeze aliquots at -80°C and avoid repeated freeze-thaw cycles. Use amber vials to prevent photodegradation .
  • Buffering : Prepare solutions in ammonium-based buffers (≥50 mM) at pH 6–7 to enhance stability. Avoid high ionic strength (>0.5 M NaCl) to prevent thiomolybdate dissociation .
  • Real-time monitoring : Employ HPLC-UV with a C18 column to track degradation products (retention time shifts indicate breakdown) .

Q. How should preclinical studies be designed to evaluate the anti-angiogenic effects of this compound?

Key considerations for tumor microenvironment modulation:

  • Animal models : Use orthotopic or metastatic models (e.g., MDA-MB-231-luc breast cancer in mice) with bioluminescence imaging (BLI) to quantify tumor burden .
  • Biomarkers : Measure serum ceruloplasmin (Cp) and lysyl oxidase (LOX) activity via ELISA. Target Cp levels ≤17 mg/dL for optimal copper depletion .
  • Dosing regimen : Administer TM orally at 50–100 mg/kg/day, adjusted to maintain Cp within the therapeutic window. Monitor hematologic toxicity (e.g., neutropenia) weekly .

Q. How can contradictions in thiomolybdate stability data under varying laboratory conditions be resolved?

Conflicting reports on TM stability (e.g., light vs. dark) require systematic validation:

  • Controlled replication : Repeat experiments under standardized conditions (e.g., 25°C, 0.1 M ammonium acetate, pH 6.5) with strict light exclusion .
  • Multivariate analysis : Use Design of Experiments (DoE) to assess interactions between pH, ionic strength, and light exposure. Prioritize factors via Pareto charts .
  • Cross-lab validation : Collaborate with independent labs to confirm reproducibility, sharing protocols for solution preparation and handling .

Q. What strategies optimize combination therapies involving tetrathiomolybdate and radiotherapy/chemotherapy?

  • Sequential dosing : Administer TM post-radiotherapy to minimize interference with DNA repair mechanisms. In glioblastoma models, TM enhanced survival when given after temozolomide .
  • Synergy screening : Use high-throughput assays (e.g., CellTiter-Glo®) to identify synergistic drug pairs (e.g., TM with VEGF inhibitors) .
  • Toxicity management : Monitor liver function (AST/ALT) and renal biomarkers (creatinine) during co-administration with platinum-based drugs .

Q. Methodological Notes

  • Data contradiction analysis : When TM efficacy varies between in vitro and in vivo models (e.g., LOX inhibition discrepancies), validate using primary patient-derived xenografts (PDX) and adjust for tumor hypoxia .
  • Advanced characterization : For structural elucidation, combine single-crystal X-ray diffraction (e.g., Ni-dithiolene complexes ) with DFT calculations to model electronic properties.

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